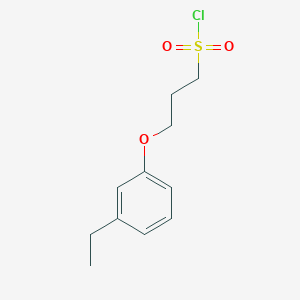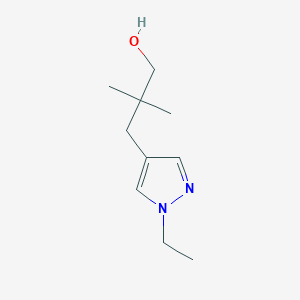
3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a dimethylpropan-1-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor by increasing synaptic glycine levels. This potentiation of NMDA receptor function is beneficial in the treatment of cognitive deficits and negative symptoms of schizophrenia .
類似化合物との比較
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(4-Chlorophenyl)-1H-pyrazol-4-yl)propan-1-ol
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: Compared to its similar compounds, 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol exhibits unique properties due to the presence of the ethyl group and the dimethylpropan-1-ol moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-4-12-7-9(6-11-12)5-10(2,3)8-13/h6-7,13H,4-5,8H2,1-3H3 |
InChIキー |
MTVKQEHDUKXYEH-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)CC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



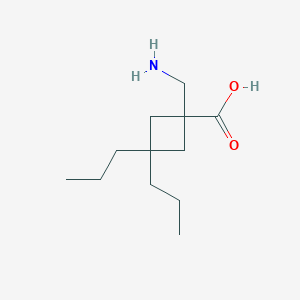
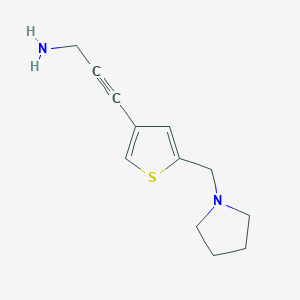

![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
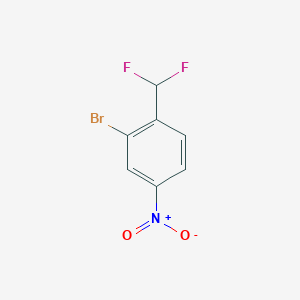
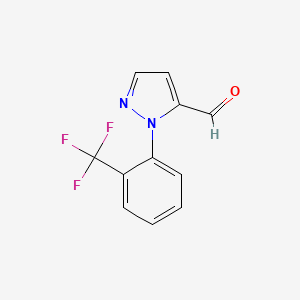
![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
![[1,1'-Bi(cyclopentane)]-1-amine](/img/structure/B13623786.png)
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)
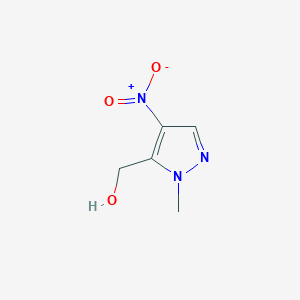

![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)
